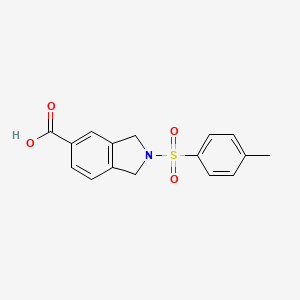

2-Tosylisoindoline-5-carboxylic acid

Description

Strategic Significance of Isoindoline (B1297411) Scaffolds in Synthetic Chemistry

The isoindoline core is a privileged bicyclic heterocyclic scaffold that is present in a wide array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is a crucial aspect in the design of molecules intended to interact with biological targets. The incorporation of the isoindoline framework can impart favorable pharmacokinetic properties to a drug candidate. The synthesis of complex molecules often leverages the isoindoline structure as a key conformational constraint.

The Role of the Tosyl Protecting Group in Directed Synthesis of N-Heterocycles

The tosyl (p-toluenesulfonyl) group is a widely employed protecting group for amines. wikipedia.org Its presence on the isoindoline nitrogen in 2-Tosylisoindoline-5-carboxylic acid serves several critical functions. Firstly, it deactivates the nitrogen lone pair, preventing its participation in undesired side reactions. This electronic-withdrawing nature of the tosyl group enhances the stability of the isoindoline ring system. wikipedia.org Secondly, the steric bulk of the tosyl group can direct the stereochemical outcome of reactions at neighboring positions. Importantly, the tosyl group is exceptionally stable under a broad range of reaction conditions, yet it can be cleaved under specific reductive or strongly acidic conditions when desired, allowing for late-stage functionalization of the nitrogen atom. wikipedia.org

Versatility of the Carboxylic Acid Moiety as a Synthetic Handle

The carboxylic acid group is one of the most versatile functional groups in organic synthesis. britannica.com In the context of this compound, the carboxylic acid at the 5-position of the isoindoline ring provides a reactive site for a plethora of chemical transformations. It can be readily converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols. nagwa.com This functional group serves as a key attachment point for coupling with other molecules, making it an invaluable tool for fragment-based drug discovery and the synthesis of complex target molecules. The acidic nature of the carboxyl group also allows for modifications of the aromatic ring through electrophilic substitution reactions, which are directed by the electronic properties of the substituents. britannica.com

While extensive research focusing solely on the specific reactions and applications of this compound is not widely available in peer-reviewed literature, its utility as a synthetic intermediate is evident from its commercial availability and the well-established chemistry of its constituent functional groups. The combination of the isoindoline scaffold, the robust tosyl protecting group, and the versatile carboxylic acid handle makes this compound a valuable and strategic building block for the synthesis of novel and complex chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJQXATMSQCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2 Tosylisoindoline 5 Carboxylic Acid

Strategies for the Construction of the 2-Tosylisoindoline (B3051252) Core

The formation of the isoindoline (B1297411) scaffold is a critical step that can be achieved through various modern synthetic reactions. These methods aim to build the fused ring system efficiently and with control over substitution patterns.

Cycloaddition and Cyclization Reactions

Cycloaddition reactions provide a powerful means to construct the isoindoline ring system in a single, often stereocontrolled, step. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring with two new σ-bonds. libretexts.org

[3+2] Cycloaddition: This approach often utilizes azomethine ylides as the three-atom component, which react with a suitable dipolarophile. The reaction can be performed intramolecularly to ensure the formation of the fused bicyclic system. Strategies involving the thermal or metal-catalyzed generation of azomethine ylides from precursors like α-amino acids have proven effective. researchgate.net

[2+2+2] Cycloaddition: The cycloaddition of α,ω-diynes with alkynes, often catalyzed by transition metals such as iridium(III) or rhodium(I), is an efficient method for assembling highly functionalized aromatic systems, including the benzene (B151609) ring of the isoindoline core. researchgate.net This method allows for the construction of the isoindoline framework from acyclic precursors.

Intramolecular Cyclization: Another key strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, a Lewis acid-mediated alkylation followed by an intramolecular cyclization can form the desired core structure stereoselectively. nih.gov

| Reaction Type | Key Intermediates/Catalysts | Description |

|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides | A three-atom component (azomethine ylide) reacts with a two-atom component (dipolarophile) to form the five-membered heterocyclic ring. researchgate.net |

| [2+2+2] Cycloaddition | Iridium(III) or Rhodium(I) Catalysts | A metal-catalyzed reaction that combines two alkyne units and a diyne to construct the aromatic portion of the isoindoline core. researchgate.net |

| Intramolecular Cyclization | Lewis Acids | A pre-functionalized linear substrate undergoes ring closure, often promoted by a Lewis acid, to form the bicyclic system. nih.gov |

Ring Expansion and Contraction Strategies

Skeletal remodeling of existing ring systems presents an innovative route to the isoindoline core. These strategies involve the expansion or contraction of a precursor ring to achieve the desired heterocyclic structure.

Ring Expansion: Methods for converting smaller rings, such as oxindoles, into larger ring systems like quinolinones demonstrate the feasibility of skeletal editing in heterocycle synthesis. researchgate.netacs.org A conceptually similar one-atom ring expansion, potentially starting from an appropriately substituted indole (B1671886) derivative, could be envisioned. For example, a thiol-mediated cascade involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion can convert indoles into quinolines, highlighting a pathway where an external atom is incorporated to enlarge the ring. nih.gov

Ring Contraction: While less common for isoindoline synthesis, ring contraction strategies could theoretically be applied, starting from a larger benzannulated nitrogen heterocycle, such as a tetrahydroisoquinoline derivative.

These methods are particularly valuable for creating structural diversity and accessing novel analogs from readily available starting materials. mdpi.com

Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, and cascade (or domino) reactions, involving two or more consecutive transformations, offer high synthetic efficiency. nih.govnih.gov

Cascade Reactions: Base-promoted cascade reactions starting from ortho-carbonyl-substituted benzonitriles have been developed for the synthesis of isoindolin-1-ones, which are close structural relatives of isoindolines. acs.orgacs.org These reactions can combine up to six elemental steps in one pot, starting from simple materials and proceeding under mild, metal-free conditions. nih.govacs.org A typical sequence might involve nucleophilic addition, ring closure, and rearrangement. acs.org

Multi-component Reactions: Isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for assembling complex molecules. mdpi.com A tailored MCR could potentially bring together the necessary components to form the isoindoline skeleton in a highly convergent manner. For example, a one-pot reaction of 2-alkynylbenzaldehyde, an amine, and other reagents can be used to synthesize related dihydroisoquinolines. researchgate.net

| Reaction Type | Key Features | Starting Material Example |

|---|---|---|

| Cascade Reaction | Multiple bond-forming events in one pot; metal-free. nih.govacs.org | ortho-Carbonyl-substituted benzonitriles. acs.org |

| Multi-component Reaction | High atom economy; convergence; three or more reactants. nih.gov | 2-Alkynylbenzaldehydes, amines, isocyanides. mdpi.comresearchgate.net |

Regioselective Introduction of the Carboxylic Acid at the C-5 Position

Once the 2-tosylisoindoline core is established, the next critical challenge is the introduction of the carboxylic acid group specifically at the C-5 position of the benzene ring.

Oxidation of Precursor Alkyl/Aryl Moieties

A common and reliable method for installing a carboxylic acid on an aromatic ring is the oxidation of a pre-existing functional group at the target position. This requires a 2-tosylisoindoline precursor bearing an oxidizable group, such as a methyl or formyl group, at the C-5 position.

The benzylic position of the isoindoline system is susceptible to oxidation. nih.gov For example, the selective benzylic oxidation of N-substituted isoindolinones is a known transformation used to convert the isoindolinone group into an N-phthaloyl group. nih.gov Similarly, isoindolines can be oxidized to isoindolinones. researchgate.net This reactivity indicates that the core structure is stable to common oxidizing conditions. A C-5 methyl group on the 2-tosylisoindoline ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, a standard transformation in aromatic chemistry.

Directed Ortho-Metalation and Carboxylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org

In the context of 2-tosylisoindoline, the tosyl group itself is part of the heterocyclic ring and does not directly influence substitution on the benzene ring in a classical DoM sense. Therefore, this strategy would typically be applied to a precursor before the isoindoline ring is fully formed, or it would require an additional DMG on the aromatic ring.

A plausible synthetic sequence would involve:

Starting with a benzene ring substituted with a powerful DMG (e.g., amide, O-carbamate) and another group that will eventually be part of the isoindoline ring.

Performing the DoM step by treating the substrate with a strong base like n-butyllithium or s-butyllithium to generate an aryllithium species ortho to the DMG. wikipedia.orguwindsor.ca

Quenching this nucleophilic intermediate with an electrophile, in this case, carbon dioxide (CO₂), to install the carboxylic acid group.

Subsequent chemical transformations would then be carried out to form the fused 2-tosylisoindoline ring, with the carboxylic acid now positioned at the desired C-5 location.

This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.orgchem-station.com

Hydrolysis of Cyanated Precursors

A reliable and straightforward method for the introduction of a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile (cyano) group. For the synthesis of 2-Tosylisoindoline-5-carboxylic acid, this pathway commences with a precursor such as 2-tosyl-5-cyanoisoindoline. The conversion of the nitrile to a carboxylic acid is a classic transformation that can be effectively achieved under either acidic or basic conditions. byjus.comlibretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgcommonorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating attack by water. This initially forms an amide intermediate, which is subsequently hydrolyzed further under the reaction conditions to yield the desired carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com This process involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The reaction first produces an amide, which is then hydrolyzed to the carboxylate salt. libretexts.org A final acidification step with a strong acid is required to protonate the carboxylate and furnish the final carboxylic acid product. libretexts.org While both methods are effective, the choice of acidic or basic hydrolysis often depends on the stability of other functional groups present in the molecule. commonorganicchemistry.comorganicchemistrytutor.com For substrates with acid-sensitive groups, basic hydrolysis may be preferred, and vice versa. commonorganicchemistry.com

| Condition Type | Reagents | Typical Conditions | Intermediate | Final Product Form |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Water | Heating under reflux | Amide | Carboxylic Acid |

| Basic Hydrolysis | Aqueous NaOH or KOH | Heating under reflux, followed by acidification | Amide | Carboxylate Salt (prior to acidification) |

Exploration of Chiral Synthesis Pathways to Enantiomerically Pure this compound

The synthesis of single-enantiomer compounds is crucial in pharmaceutical development, as different enantiomers can exhibit distinct biological activities. Achieving enantiomerically pure this compound requires specialized asymmetric synthesis techniques. These methods aim to control the stereochemistry of the isoindoline core, which can be chiral if substituted at the 1 or 3 positions.

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of isoindoline and isoindolinone frameworks. researchgate.net

Transition-Metal Catalysis : Palladium-catalyzed reactions have been successfully employed for the asymmetric intramolecular allylic C–H amination to produce chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org This method involves a chiral phosphoramidite (B1245037) ligand that modulates the palladium catalyst to control the stereochemical outcome of the cyclization. chinesechemsoc.org Other transition metals like rhodium and nickel have also been used in asymmetric C-H functionalization and cycloaddition reactions to construct chiral isoindoline derivatives. nih.gov

Organocatalysis : Chiral organocatalysts, which are small organic molecules, offer a metal-free alternative for asymmetric synthesis. mdpi.com Bifunctional organocatalysts, such as those derived from thiourea (B124793) or 1,2-diaminocyclohexane, have been effective in catalyzing cascade reactions to form substituted isoindolinones. mdpi.comnih.gov For instance, Takemoto's catalyst has been shown to be crucial not only for achieving high enantioselectivity but also for promoting the necessary cyclization step in the synthesis of complex isoindolinones. mdpi.com Chiral phosphoric acids represent another class of organocatalysts used in these transformations. researchgate.net

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Transition-Metal | Palladium with Chiral Phosphoramidite Ligand | Intramolecular Allylic C-H Amination | Up to 98% |

| Organocatalyst | Takemoto's Catalyst (Thiourea-based) | Asymmetric aza-Mannich/Lactamization | High |

| Organocatalyst | Chiral Phosphoric Acids | Various | Variable |

| Phase Transfer Catalyst | Chiral Ammonium Salts | Cascade Cyclization | Moderate to High |

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and versatile strategy for asymmetric synthesis. wikipedia.org

For the synthesis of chiral isoindolines, a chiral auxiliary can be attached to the nitrogen atom. Evans' oxazolidinones and sulfur-based analogues like 1,3-thiazolidine-2-thiones are prominent examples of auxiliaries used for the diastereoselective functionalization of carboxylic acid derivatives. springerprofessional.descielo.org.mx Another effective class of auxiliaries are enantiopure sulfinamides, such as tert-butanesulfinamide. nih.gov These are particularly useful for the asymmetric synthesis of amines and N-heterocycles. nih.gov The synthesis would proceed by reacting a suitable precursor with the chiral auxiliary, performing a diastereoselective cyclization or substitution reaction, and finally cleaving the auxiliary to yield the enantiomerically enriched isoindoline.

| Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Aldol reactions, Alkylations |

| Sulfur-based Heterocycles | 1,3-Thiazolidine-2-thiones | Aldol reactions, Michael additions |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines and imines |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation |

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. If a molecule already contains a stereocenter, it can influence the creation of a new one. This strategy can be used to produce enantiomerically pure compounds by separating the resulting diastereomers, followed by removal of the original chiral influence.

Recent research has demonstrated highly diastereoselective methods for constructing substituted isoindolines. rsc.org For example, a tandem reaction involving the regioselective ring-opening of aziridines followed by an intramolecular aza-Michael addition affords cis-1,3-disubstituted isoindolines with good diastereoselectivity. rsc.org Similarly, Brønsted acid catalysis combined with a reducing agent like Et₃SiH has been used for the intramolecular hydroamidation of alkynes to yield cis-1,3-disubstituted isoindolines in high yield and diastereoselectivity (up to 99:1 d.r.). rsc.org After such a diastereoselective reaction, the diastereomers can be separated using techniques like chromatography or crystallization. Subsequent chemical modification can then lead to the desired single enantiomer of the target molecule.

Biocatalysis utilizes enzymes as catalysts for chemical transformations, offering high selectivity under mild reaction conditions. mdpi.com For generating chiral molecules, two primary biocatalytic approaches are enzymatic kinetic resolution and asymmetric synthesis. mdpi.com

Enzymatic Kinetic Resolution : This method is used to resolve a racemic mixture (a 50:50 mix of both enantiomers). An enzyme, typically a hydrolase like a lipase (B570770) or esterase, selectively reacts with one enantiomer faster than the other. nih.gov For example, a racemic ester precursor of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one ester enantiomer to the carboxylic acid, leaving the other ester enantiomer unreacted. mdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated, providing access to both enantiomers in high optical purity. nih.govmdpi.com

Asymmetric Biocatalysis : This approach involves using an enzyme to convert a prochiral substrate directly into a single chiral product. Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases are powerful tools for the asymmetric synthesis of chiral amines. researchgate.netnih.govmdpi.com These enzymes can catalyze the reduction of prochiral imines or the reductive amination of ketones to produce chiral amines with excellent enantioselectivity. manchester.ac.uk While direct application to the tosylated isoindoline core might require specifically engineered enzymes, the principles demonstrate the potential for biocatalysis to create the chiral isoindoline skeleton from a suitable prochiral starting material. researchgate.net

| Approach | Enzyme Class | Process Description | Typical Substrate |

|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Selective reaction with one enantiomer in a racemic mixture | Racemic esters, amides, or alcohols |

| Asymmetric Synthesis | Transaminases (TAs) | Conversion of a prochiral ketone to a chiral amine | Prochiral ketones |

| Asymmetric Synthesis | Imine Reductases (IREDs) | Stereoselective reduction of a C=N double bond | Prochiral imines |

| Asymmetric Synthesis | Amine Dehydrogenases (AmDHs) | Direct asymmetric amination of ketones with ammonia | Prochiral ketones |

Chemical Reactivity and Derivatization Strategies for 2 Tosylisoindoline 5 Carboxylic Acid

Reactivity Pertaining to the Tosyl Group

The p-toluenesulfonyl (tosyl or Ts) group is most commonly employed as a protecting group for the nitrogen atom of the isoindoline (B1297411) ring. wikipedia.org Its primary reactivity is associated with its removal (deprotection) to liberate the free secondary amine, isoindoline-5-carboxylic acid. The sulfonamide bond is robust and stable to a wide range of conditions, but it can be cleaved under specific reductive or strongly acidic or basic conditions. wikipedia.org

| Deprotection Method | Typical Reagents | Conditions | Notes |

| Reductive Cleavage (Dissolving Metal) | Sodium naphthalenide, Li/NH₃, Na/NH₃ | Anhydrous THF, low temperature | Powerful reducing conditions that may affect other reducible functional groups. fiu.edu |

| Reductive Cleavage (Metal Hydride) | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Refluxing toluene (B28343) or xylene | A strong hydride reducing agent. |

| Basic Conditions | Cesium Carbonate (Cs₂CO₃) | THF/Methanol, room temperature or reflux | A mild method, particularly effective if electron-withdrawing groups are present on the aromatic ring. researchgate.net |

| Basic Conditions | Sodium Hydride (NaH) | DMA or DMF, 60 °C | Can be an effective method, though care must be taken as NaH is also used as a base to install the tosyl group. lookchem.com |

| Acidic Conditions | HBr in Acetic Acid, Concentrated H₂SO₄, Trifluoromethanesulfonic acid | Elevated temperatures | Harsh conditions that can cleave other acid-labile groups. organic-chemistry.org |

Cleavage and Deprotection of the N-Tosyl Moiety

The removal of the N-tosyl group is a critical step in many synthetic routes, unmasking the secondary amine of the isoindoline ring for further functionalization. A variety of methods have been developed for the deprotection of N-tosyl derivatives, with the choice of reagent often dictated by the presence of other functional groups within the molecule.

Commonly employed methods for N-detosylation that are applicable to the isoindoline scaffold include reductive and basic conditions. While specific studies on 2-tosylisoindoline-5-carboxylic acid are limited, analogous transformations on related N-tosylated heterocycles provide valuable insights.

| Deprotection Method | Reagent(s) | Conditions | Notes |

| Basic Hydrolysis | Cesium Carbonate (Cs₂CO₃) | THF/MeOH | A mild and efficient method for N-tosylated indoles, which are structurally similar to isoindolines. The reaction proceeds under relatively gentle conditions, which can be advantageous for substrates with sensitive functional groups. ulethbridge.caorganicchemistrytutor.com |

| Reductive Cleavage | Sodium Naphthalenide | THF | A powerful single-electron transfer reagent capable of cleaving the N-S bond. This method is highly effective but may not be compatible with reducible functional groups. |

| Sodium Hydride Mediated | Sodium Hydride (NaH) | DMA or DMF | A convenient method using an inexpensive reagent. Care must be taken with the stoichiometry of NaH, as excess can lead to undesired side reactions. numberanalytics.com |

It is important to note that the presence of the carboxylic acid group on the aromatic ring of this compound may influence the choice of deprotection conditions, particularly when using strong bases.

Modifications of the Isoindoline Ring System

The isoindoline ring system, comprising both aromatic and non-aromatic components, offers multiple sites for functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Patterns on the Benzo-Fused Ring

The benzo-fused ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the isoindoline ring (specifically the nitrogen atom and its tosyl group) and the carboxylic acid group.

The carboxylic acid group is a deactivating, meta-directing group. numberanalytics.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to itself (C-4 and C-6).

| Electrophilic Aromatic Substitution | Reagent(s) | Expected Major Product(s) |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 4-Halo and/or 6-Halo derivatives |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and/or 6-Nitro derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl and/or 6-Acyl derivatives |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | 4-Alkyl and/or 6-Alkyl derivatives |

Experimental studies are required to definitively determine the regioselectivity of these reactions on this compound.

Nucleophilic Additions to the Isoindoline Skeleton

The isoindoline skeleton itself does not typically undergo direct nucleophilic addition. However, the generation of reactive intermediates, such as N-acyliminium ions from related isoindolinone systems, can facilitate nucleophilic attack. For this compound, such reactions are not commonly reported and would likely require prior modification of the isoindoline ring to introduce a suitable electrophilic center.

Functionalization at Non-Aromatic Positions

The non-aromatic part of the isoindoline ring, specifically the methylene (B1212753) carbons at the C-1 and C-3 positions, can be sites for functionalization, typically through radical-based or metal-catalyzed C-H activation pathways. However, the stability of the N-tosylisoindoline system makes these positions relatively inert. Derivatization at these sites would likely necessitate the introduction of activating groups or the use of highly reactive reagents. Research specifically detailing the C-H functionalization at the C-1 and C-3 positions of this compound is not widely available.

Chemoselectivity Considerations in Multi-functionalized Derivatives

The presence of multiple reactive sites in this compound—the N-tosyl group, the carboxylic acid, the aromatic ring, and the non-aromatic C-H bonds—necessitates careful consideration of chemoselectivity when planning synthetic transformations.

The reactivity of these sites can be summarized as follows:

Carboxylic Acid: The most acidic proton is on the carboxyl group, making it the primary site for reactions with bases. The carboxyl group can also be converted to esters, amides, or acid chlorides.

N-Tosyl Group: Susceptible to cleavage under reductive or strongly basic conditions.

Aromatic Ring: Can undergo electrophilic substitution, with the regioselectivity dictated by the existing substituents.

Non-aromatic C-H Bonds: Generally the least reactive sites, requiring specific and often harsh conditions for functionalization.

By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group while leaving the others intact. For instance, esterification of the carboxylic acid can be achieved under mild acidic conditions that would not cleave the N-tosyl group. Conversely, harsh basic conditions for N-tosyl deprotection could also lead to deprotonation of the carboxylic acid.

The development of orthogonal protection and derivatization strategies is key to the successful synthesis of complex molecules based on the this compound scaffold. For example, protecting the carboxylic acid as an ester would allow for a broader range of reactions to be performed on the N-tosyl group or the aromatic ring without interference from the acidic proton.

Applications of 2 Tosylisoindoline 5 Carboxylic Acid in Complex Organic Synthesis

Utilization as a Core Building Block for Advanced Molecular Scaffolds

2-Tosylisoindoline-5-carboxylic acid is recognized commercially and synthetically as a heterocyclic building block. bldpharm.com In this role, its rigid isoindoline (B1297411) core provides a defined three-dimensional structure that can be incorporated into larger, more complex molecules. The tosyl group serves as a robust protecting group for the nitrogen atom, ensuring its stability under a variety of reaction conditions while allowing for potential deprotection at a later synthetic stage.

The carboxylic acid moiety at the 5-position offers a versatile functional handle for a wide array of chemical transformations. It can be readily converted into amides, esters, or other functional groups, enabling its covalent attachment to other molecular fragments. This dual functionality—a structurally significant core and a reactive peripheral group—positions it as a valuable starting material for creating advanced molecular scaffolds intended for various research applications, including medicinal chemistry and materials science.

Below is an interactive table detailing the key features of this compound as a building block.

Table 1: Characteristics of this compound as a Molecular Building Block

| Feature | Description | Potential Synthetic Utility |

|---|---|---|

| Core Structure | Fused bicyclic isoindoline | Provides a rigid, non-planar scaffold for spatial orientation of substituents. |

| Protecting Group | N-Tosyl | Offers stability during multi-step synthesis; can be removed under specific reductive conditions. |

| Functional Group | 5-Carboxylic Acid | Allows for covalent linkage to other molecules via amide bond formation, esterification, etc. |

Precursor in the Synthesis of Diverse Heterocyclic Systems

While the structure of this compound suggests its potential as a precursor for more complex heterocyclic systems, a thorough review of the scientific literature does not provide extensive, specific examples of its elaboration into a diverse range of named heterocyclic frameworks. Its inherent isoindoline nucleus could theoretically be modified or annulated to produce more intricate polycyclic systems, but detailed synthetic routes starting from this specific compound are not widely documented.

Role in Convergent and Divergent Synthetic Strategies

The application of a building block in convergent or divergent synthesis depends on its functional handles and core structure. A convergent strategy would involve preparing the this compound fragment separately and then coupling it with another complex molecule in a late-stage step. A divergent approach would utilize the carboxylic acid handle to append various different substituents, thereby creating a library of related compounds from a common core. However, specific examples detailing the strategic use of this compound in either convergent or divergent synthetic campaigns are not extensively reported in peer-reviewed literature.

Development of Analogs and Conjugates for Chemical Tool Development

The development of chemical tools, such as molecular probes or affinity reagents, often requires the conjugation of a core scaffold to reporter groups like fluorophores or to biomolecules. The carboxylic acid function on this compound is well-suited for such modifications. Despite this potential, the synthesis and application of specific analogs or conjugates of this compound for the explicit purpose of chemical tool development have not been significantly documented in the available scientific literature.

Computational and Theoretical Studies on 2 Tosylisoindoline 5 Carboxylic Acid

Quantum Mechanical (QM) Characterization of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-Tosylisoindoline-5-carboxylic acid. These studies can determine the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. indexcopernicus.com For related N-tosylated amino acids like Tosyl-D-Proline, such calculations have confirmed stable conformations by ensuring the absence of imaginary frequencies in the vibrational analysis. indexcopernicus.com A similar approach for this compound would likely reveal a pseudo-envelope or twisted conformation for the five-membered isoindoline (B1297411) ring.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its susceptibility to electronic excitation. For isoindoline derivatives, the HOMO is often located over the aromatic ring system, while the LUMO may be distributed across the electron-withdrawing tosyl and carboxylic acid groups. mdpi.com This distribution influences the molecule's behavior as an electron donor or acceptor in chemical reactions.

Furthermore, QM methods can quantify the electrostatic potential on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic acid and sulfonyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative Data based on DFT Calculations of Analogous Structures)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~4.5 D | Indicates significant molecular polarity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in solution.

For this compound, MD simulations can explore the potential energy surface to identify various stable and metastable conformations. The tosyl group and the carboxylic acid group can exhibit rotational flexibility, and the isoindoline ring itself can undergo puckering. By simulating the molecule in a solvent box (e.g., water), one can observe the transitions between different conformations and determine their relative populations. Studies on other N-heterocycles have shown that the ring systems can adopt various conformations like twist or boat forms, which can be influenced by their environment. nih.govopenmedicinalchemistryjournal.com

MD simulations are also invaluable for studying intermolecular interactions. For instance, the carboxylic acid group of this compound is capable of forming strong hydrogen bonds with solvent molecules or other solute molecules. mdpi.com MD can reveal the specific patterns and lifetimes of these hydrogen bonds. Furthermore, the aromatic rings of the isoindoline and tosyl groups can engage in π-π stacking interactions with other aromatic systems. mdpi.com These non-covalent interactions are crucial in molecular recognition and self-assembly processes. In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, providing insights into its binding mode and affinity. nih.gov

Computational Elucidation of Reaction Mechanisms for Synthetic Transformations

Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

The synthesis of the isoindoline core often involves cyclization reactions. DFT calculations can be employed to model the transition states of these cyclization steps, providing insights into the stereoselectivity and regioselectivity of the reaction. For example, in reactions involving related heterocyclic systems like indolynes, computational studies have been used to explain the observed regioselectivity of nucleophilic additions by analyzing the distortion energies of the aryne intermediates. nih.govcomporgchem.com

Similarly, the introduction of the tosyl group (tosylation) and the functionalization to introduce the carboxylic acid group can be studied computationally. By calculating the activation barriers for different possible mechanisms, it is possible to predict the most likely reaction pathway. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired product. Computational studies on the synthesis of other N-heterocycles have successfully elucidated reaction mechanisms involving cycloadditions and other complex transformations. jmchemsci.comresearchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structures and electronic properties. This synergy between theory and experiment is a powerful approach for structural elucidation.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). The computed vibrational frequencies and intensities can be correlated with experimental spectra to assign specific vibrational modes to the stretching and bending of different functional groups, such as the C=O of the carboxylic acid, the S=O of the sulfonyl group, and the N-C bonds of the isoindoline ring. indexcopernicus.com Such analyses have been successfully applied to other isoindoline derivatives. nih.govacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using QM methods, typically the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By comparing the calculated chemical shifts with experimental NMR data, the proposed structure of this compound can be confirmed. Discrepancies between calculated and experimental spectra can point to specific conformational or electronic effects that may not have been initially considered. semanticscholar.org

Furthermore, the electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. github.comnih.gov The calculated absorption maxima (λmax) and oscillator strengths can be compared with the experimentally measured spectrum to understand the nature of the electronic excitations. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Isoindoline Derivative (Illustrative)

| Spectroscopic Data | Predicted (DFT) | Experimental |

| IR: C=O Stretch (cm⁻¹) | 1710 | 1705 |

| ¹H NMR: Aromatic H (ppm) | 7.5-8.0 | 7.6-8.1 |

| ¹³C NMR: Carboxyl C (ppm) | 168.5 | 169.2 |

| UV-Vis: λmax (nm) | 290 | 295 |

In Silico Approaches for Reactivity and Selectivity Prediction

In silico methods are increasingly used to predict the reactivity and selectivity of chemical compounds, which is particularly valuable in the context of drug discovery and materials science. For this compound, these approaches can provide predictions about its acidity, as well as its behavior in various chemical reactions.

The acidity of the carboxylic acid group, represented by its pKa value, is a critical parameter that influences its solubility, lipophilicity, and biological activity. researchgate.net Computational protocols based on DFT calculations of the Gibbs free energy of deprotonation in a continuum solvent model can provide accurate predictions of pKa values for carboxylic acids. rsc.orgnih.gov These methods often involve calculating the energies of the protonated and deprotonated species and applying a thermodynamic cycle. chemrxiv.org

The regioselectivity of reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, can be predicted by analyzing the distribution of electron density and the stability of the potential intermediates (sigma complexes). Computational models, including those based on machine learning, are being developed to predict the site- and regioselectivity of a wide range of organic reactions. rsc.org For related heterocyclic systems, computational models based on distortion energies have been shown to successfully predict the regioselectivity of nucleophilic additions. nih.govnih.gov These in silico predictions can guide the design of new synthetic routes and the development of derivatives with desired properties.

Emerging Research Avenues and Future Outlook for 2 Tosylisoindoline 5 Carboxylic Acid

Innovative and Green Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and environmental benignity. ejcmpr.comnih.gov Traditional synthetic routes often involve hazardous reagents, extensive purification steps, and significant waste generation. nih.gov Consequently, research is actively pursuing innovative and eco-friendly methods for the production of compounds like 2-Tosylisoindoline-5-carboxylic acid.

Key green strategies applicable to the synthesis of this molecule and its derivatives include:

Use of Green Solvents: Shifting from conventional volatile organic compounds to environmentally friendly solvents like water or ethanol (B145695) can drastically reduce the environmental impact of a synthetic process. rsc.orgrsc.org For instance, catalyst-free, three-component reactions in water have been successfully employed for the synthesis of other isoindolinone derivatives. rsc.org

Catalyst Efficiency and Recycling: The development of protocols that use catalytic amounts of reagents is a cornerstone of green chemistry. Recent advancements have focused on organocatalysts and transition-metal catalysts that can be recycled and reused, minimizing waste and cost. rsc.org

Energy Efficiency: Techniques such as microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to lower energy consumption and often higher yields compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, are highly effective in this regard, simplifying procedures and reducing waste. organic-chemistry.orgresearchgate.net

An innovative and environmentally friendly approach has been presented for the controlled synthesis of mono-tosylates from diols, which avoids time-consuming and expensive purification processes like flash chromatography. jchemlett.com Adapting such controlled tosylation methods, perhaps in conjunction with one-pot cyclization strategies, could pave the way for a more sustainable synthesis of this compound.

| Green Chemistry Approach | Description | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Water as a Solvent | Utilizing water as a reaction medium to replace hazardous organic solvents. | Could be applied to the cyclization step, forming the isoindoline (B1297411) ring. | rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve energy efficiency. | Potentially shortens the time required for both the tosylation and cyclization steps. | mdpi.com |

| Recyclable Catalysts | Employing catalysts, such as fluorous phosphines, that can be easily recovered and reused. | A recyclable acid or base catalyst could be used for the key bond-forming reactions. | rsc.org |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using mechanochemical grinding or neat conditions. | Could offer a high-yield, low-waste alternative for the synthesis of the core structure. | mdpi.com |

Exploration of its Catalytic Potential in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The development of novel chiral ligands and organocatalysts is a key driver of progress in this field. rsc.org The unique structure of this compound makes it a promising candidate for use in asymmetric catalysis.

The potential of this molecule stems from several key features:

Rigid Chiral Scaffold: The isoindoline core provides a rigid and well-defined three-dimensional structure, which is essential for creating a precise chiral environment around a metal center or a reactive site. rsc.org

Carboxylic Acid Functionality: The carboxylic acid group can act as a coordinating moiety to a metal center, a Brønsted acid catalyst, or a hydrogen-bond donor to orient substrates. mdpi.com Chiral carboxylic acids have been successfully used as ligands in combination with transition metals like rhodium and titanium. mdpi.comresearchgate.net

Tosyl Group: The bulky tosyl group can exert significant steric influence, directing the approach of reactants and thereby controlling the stereochemical outcome of a reaction.

Isoindoline-based structures have already demonstrated their utility in various asymmetric transformations. For example, palladium-catalyzed asymmetric intramolecular allylic C-H amination has been used to generate enantioenriched isoindolines with excellent yields and enantioselectivities (up to 98% ee). chinesechemsoc.org Furthermore, organocatalytic cascade reactions have been developed for the asymmetric synthesis of functionalized isoindolinones, achieving high levels of stereocontrol. nih.govnih.gov These precedents suggest that chiral derivatives of this compound could function as effective ligands or organocatalysts for a range of reactions, including asymmetric additions, cycloadditions, and C-H functionalization reactions. nih.govmdpi.commdpi.com

| Reaction Type | Catalytic System | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Intramolecular Allylic C-H Amination | Palladium catalyst with a chiral ligand. | Provides access to a range of enantioenriched isoindolines with high yields (up to 98%) and enantioselectivities (up to 98% ee). | chinesechemsoc.org |

| Asymmetric Cascade Aza-Henry/Lactamization | Organocatalytic system. | Highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones. | nih.gov |

| Asymmetric [2 + 2 + 2] Cocyclization | Nickel(0) catalyst. | A method for the asymmetric synthesis of isoindoline and isoquinoline (B145761) derivatives. | acs.org |

| Asymmetric Organocatalytic Mannich Reaction | Takemoto's bifunctional organocatalyst. | Synthesis of hybrid isoindolinone-pyrazole molecules with high enantioselectivity (89% ee). | mdpi.com |

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The discovery and optimization of new chemical reactions and functional molecules can be significantly accelerated by the integration of high-throughput experimentation (HTE) and laboratory automation. These technologies enable chemists to perform and analyze hundreds or even thousands of experiments in parallel, rapidly screening vast parameter spaces to identify optimal conditions or novel compounds.

For this compound, HTE and automation offer several exciting prospects:

Synthesis Optimization: Automated platforms can be employed to rapidly screen a wide range of catalysts, solvents, temperatures, and reactant ratios to identify the most efficient and sustainable synthetic route to the target molecule and its derivatives. This approach minimizes the time and resources required for process development.

Library Synthesis: By utilizing automated liquid handlers and parallel reactors, diverse libraries of compounds based on the this compound scaffold can be generated. Modifications can be systematically introduced at the carboxylic acid group, the aromatic ring, or by varying the sulfonyl group, creating a collection of molecules for subsequent screening.

Discovery of New Applications: Once a library of derivatives is synthesized, HTE methods can be used to screen for desired properties. For example, the catalytic activity of each library member in various asymmetric reactions could be rapidly assessed. Similarly, their properties as components in organic materials could be evaluated, accelerating the discovery of new functional molecules. A one-pot, high-throughput solid-phase method has been successfully developed for synthesizing libraries of other heterocyclic compounds, demonstrating the power of this approach. researchgate.net

Application in the Development of Advanced Organic Materials

The search for novel organic materials with tailored electronic, optical, and mechanical properties is a major focus of modern materials science. The unique structural characteristics of this compound make it an attractive building block for the creation of advanced functional materials. The isoindoline core is a key component in several clinically approved drugs, highlighting its stable and versatile nature. mdpi.com

The potential applications in materials science are rooted in its molecular architecture:

Rigid Core for Ordered Assemblies: The inherent rigidity of the isoindoline scaffold can promote ordered packing in the solid state, such as through π-stacking interactions. This is a crucial property for charge transport in organic electronic devices. Related structures, like isoindigo derivatives, are known for their planarity and stability, making them excellent components for organic solar cells (OSCs) and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov

Carboxylic Acid as an Anchor or Polymerization Point: The carboxylic acid group is a versatile functional handle. It can be used to anchor the molecule to the surfaces of metal oxides (e.g., in dye-sensitized solar cells), or it can serve as a monomer for the synthesis of polyesters or polyamides, incorporating the rigid isoindoline unit into a polymer backbone.

Tunable Properties via the Tosyl Group: The tosyl group not only influences the molecule's solubility and crystal packing but can also be replaced by other sulfonyl groups to fine-tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting materials.

The combination of these features suggests that this compound and its derivatives could find applications in a range of advanced materials, including conductive polymers, materials for organic light-emitting diodes (OLEDs), components of metal-organic frameworks (MOFs), and functional surface coatings.

| Related Compound Class | Material Application | Key Properties | Reference |

|---|---|---|---|

| Isoindigo Derivatives | Organic Solar Cells (OSCs), OFETs, Lithium-ion Batteries | Planarity, stability, high degree of conjugation, electron deficiency. | beilstein-journals.orgnih.gov |

| Bis(pyridyl) iminoisoindoline (BPI) Derivatives | Supercapacitor Electrodes | Ability to be coated on carbon felt via electrodeposition to form electrode materials. | researchgate.net |

| Isoindoline-1,3-dione Derivatives | Potential Analgesics and Anti-inflammatory Agents | The N-phthalimide fragment is present in several bioactive molecules. | mdpi.com |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Tosylisoindoline-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions with tosyl chloride under reflux conditions. For example, analogous indole-carboxylic acid derivatives are synthesized via condensation of sodium acetate and acetic acid with appropriate precursors under controlled heating (3–5 hours) . Optimization includes:

- Catalyst Selection : Use palladium catalysts for cross-coupling reactions to enhance yield.

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on aromatic proton signals (6.5–8.5 ppm) and carboxylic acid peaks (~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate, solvent system).

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points by analyzing thermal transitions .

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–12) to assess pH-dependent solubility. Note that discrepancies may arise from polymorphic forms or impurities .

Q. What experimental strategies are recommended to evaluate the stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts .

- Light Sensitivity Testing : Use UV-Vis spectroscopy to assess photodegradation in quartz cuvettes under 254 nm irradiation .

- Inert Atmosphere Storage : Store under nitrogen or argon to prevent oxidation, as isoindoline derivatives are prone to air-sensitive decomposition .

Q. How should potential mutagenic or carcinogenic risks be assessed for this compound when toxicological data is limited?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to screen for mutagenicity .

- Cytotoxicity Screening : Use MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines to evaluate IC values.

- Regulatory Alignment : Follow OECD Guidelines 471 (mutagenicity) and 487 (genotoxicity) for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.